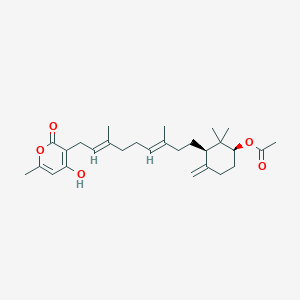

Sartorypyrone A

描述

作用机制

沙托里吡喃酮 A 的作用机制涉及其与分子靶标和途径的相互作用。 它通过干扰细胞增殖和诱导癌细胞凋亡而表现出生长抑制活性 . 该化合物的分子靶标包括参与细胞周期调节和凋亡途径的酶和蛋白质 .

化学反应分析

沙托里吡喃酮 A 经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括:

氧化: 沙托里吡喃酮 A 可以用高锰酸钾或三氧化铬等试剂氧化。

还原: 还原反应可以用硼氢化钠或氢化铝锂等试剂进行。

取代: 取代反应可能涉及卤素或亲核试剂等试剂。

科学研究应用

沙托里吡喃酮 A 具有广泛的科学研究应用:

相似化合物的比较

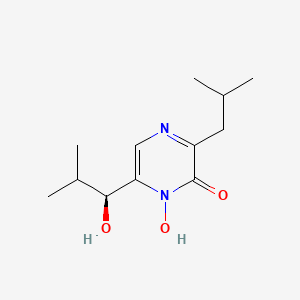

沙托里吡喃酮 A 可以与其他类似化合物进行比较,例如沙托里吡喃酮 D 和阿宗吡喃酮 A 和 B . 与这些多环倍半萜类化合物不同,沙托里吡喃酮 A 具有末端的吡喃酮和环己烷,两者通过九碳链分离

类似化合物

- 沙托里吡喃酮 D

- 阿宗吡喃酮 A

- 阿宗吡喃酮 B

属性

IUPAC Name |

[(1S,3R)-3-[(3E,7E)-9-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3,7-dimethylnona-3,7-dienyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O5/c1-18(11-14-23-25(30)17-21(4)32-27(23)31)9-8-10-19(2)12-15-24-20(3)13-16-26(28(24,6)7)33-22(5)29/h10-11,17,24,26,30H,3,8-9,12-16H2,1-2,4-7H3/b18-11+,19-10+/t24-,26+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDURTFXVMLMCFA-GISJPLNESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)CC=C(C)CCC=C(C)CCC2C(=C)CCC(C2(C)C)OC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)O1)C/C=C(\C)/CC/C=C(\C)/CC[C@@H]2C(=C)CC[C@@H](C2(C)C)OC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Sartorypyrone A?

A: this compound is a secondary metabolite primarily isolated from various Neosartorya fungal species. This includes Neosartorya fischeri, originally found in soil in Hualien, Taiwan [], and marine-derived fungi like Neosartorya paulistensis [].

Q2: What are the notable biological activities of this compound?

A: this compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) [, ]. Additionally, it demonstrates anticancer properties [].

Q3: Has the structure of this compound been fully elucidated?

A: Yes, the chemical structure of this compound has been determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) []. Furthermore, Ozone-induced dissociation mass spectrometry (OzID-MS) has been employed to confirm the double-bond positions within its structure [].

Q4: Has the biosynthetic pathway of this compound been identified?

A: Research suggests that this compound biosynthesis is governed by a specific biosynthetic gene cluster (BGC) termed the spy BGC. This cluster has been successfully expressed in a heterologous host, Aspergillus nidulans, enabling the identification of 12 products, including seven novel compounds related to the sartorypyrone family [].

Q5: What is known about the mechanism of action of this compound?

A: Although specific mechanistic details remain to be fully elucidated, studies suggest that this compound may act as an NADH-fumarate reductase inhibitor []. Further research is needed to fully understand its interactions with biological targets and the downstream effects.

Q6: Are there any known structural analogs of this compound with similar activity?

A: Yes, several compounds structurally related to this compound have been isolated from Neosartorya species. These include Sartorypyrone B, C, D and E [, , ]. The variations in their structures and corresponding bioactivities could be valuable for exploring structure-activity relationships.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026306.png)

![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B3026309.png)

![[R-[R*,S*-(E)]]-4-hydroxy-7-(1-hydroxy-2-hexadecenyl)-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphatetracosan-1-aminium-9-13C,4-oxide,innersalt](/img/structure/B3026321.png)

![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026322.png)

![N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide](/img/structure/B3026325.png)

![20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol](/img/structure/B3026327.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide](/img/structure/B3026328.png)